N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,4-dimethylbenzenesulfonamide
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Overview
Description
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,4-dimethylbenzenesulfonamide is a synthetic compound with potential applications in various fields of research, including chemistry, biology, medicine, and industry. The unique molecular structure of this compound allows it to interact with specific targets, making it a subject of interest for scientists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,4-dimethylbenzenesulfonamide involves multi-step chemical reactions. One common route includes:
Starting Materials:
2-fluoro-5-nitroaniline
2-methylquinazoline-4-one
2,4-dimethylbenzenesulfonyl chloride
Reaction Steps:
Step 1: Nucleophilic aromatic substitution reaction to introduce the quinazoline ring onto the fluoronitroaniline backbone.
Step 2: Reduction of the nitro group to an amino group.
Step 3: Sulfonylation reaction to introduce the benzenesulfonamide group.
Reaction Conditions:
Solvents such as dimethylformamide (DMF) or dichloromethane (DCM)
Catalysts like triethylamine (TEA) or potassium carbonate (K2CO3)
Temperature range: 0°C to 100°C
Reaction time: 12 to 48 hours
Industrial Production Methods
For industrial-scale production, the above synthetic route can be optimized to improve yield and efficiency. Key considerations include:
Scaling up reaction volumes: while maintaining reaction conditions.
Continuous flow reactors: to ensure consistent quality and yield.
Advanced purification techniques: such as recrystallization and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,4-dimethylbenzenesulfonamide undergoes several types of chemical reactions, including:
Oxidation: Formation of oxidized derivatives under conditions using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction of specific functional groups, potentially using hydride donors like sodium borohydride (NaBH4).
Substitution: Nucleophilic and electrophilic substitution reactions, facilitated by reagents like halogens or organolithium compounds.
Major Products Formed
The major products from these reactions depend on the conditions and reagents used. Common products include derivatives with modified functional groups, such as hydroxyl, amino, or halogenated compounds.
Scientific Research Applications
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,4-dimethylbenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, facilitating the creation of complex molecules.
Biology: Investigated for its potential as a biochemical tool, interacting with specific proteins or enzymes.
Medicine: Studied for its therapeutic potential, possibly acting on molecular targets involved in diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,4-dimethylbenzenesulfonamide involves interaction with specific molecular targets, such as enzymes or receptors. This interaction modulates biochemical pathways, leading to desired effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,4-dimethylbenzenesulfonamide can be compared to other quinazoline-based compounds, such as:
Erlotinib: A quinazoline derivative used as an anticancer agent, targeting the epidermal growth factor receptor (EGFR).
Gefitinib: Another quinazoline-based anticancer drug, also targeting EGFR.
Similarities: Structural motifs and potential therapeutic applications.
Uniqueness: Specific functional groups and their impact on biological activity.
These similar compounds highlight the unique properties of this compound, making it a valuable addition to the field of chemical and biological research.
Properties
IUPAC Name |
N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O3S/c1-14-8-11-22(15(2)12-14)31(29,30)26-21-13-17(9-10-19(21)24)27-16(3)25-20-7-5-4-6-18(20)23(27)28/h4-13,26H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTZTUQTCUAMKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)N3C(=NC4=CC=CC=C4C3=O)C)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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